
Dehydrocholatesodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Dehydrocholatesodium is synthesized through the oxidation of cholic acid using chromic acid . The reaction conditions typically involve the use of an oxidizing agent and a controlled environment to ensure the complete conversion of cholic acid to dehydrocholic acid, which is then neutralized with sodium hydroxide to form this compound .
In industrial production, the process is scaled up to handle larger quantities of cholic acid and chromic acid. The reaction is carefully monitored to maintain the desired temperature and pH levels, ensuring high yield and purity of the final product .
化学反応の分析
Dehydrocholatesodium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like chromic acid and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Dehydrocholatesodium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on bile secretion and lipid metabolism.
Industry: It is used in the production of pharmaceuticals and as an additive in certain industrial processes.
作用機序
Dehydrocholatesodium induces choleresis, which is associated with increased bile secretion. This effect is achieved by stimulating the secretion of biliary lipids and reducing the secretion of endogenous and exogenous biliary components . The compound may decrease bile phospholipid secretion due to a lack of micelle formation by dehydrocholic acid-produced bile . Additionally, it facilitates direct exchange between bile and plasma by enhancing the permeability of tight junctions in the canalicular membranes .
類似化合物との比較
Dehydrocholatesodium is similar to other bile acids such as cholic acid and chenodeoxycholic acid. it is unique in its synthetic origin and specific hydrocholeretic properties . Other similar compounds include:
Cholic acid: A naturally occurring bile acid with similar functions but different chemical properties.
Chenodeoxycholic acid: Another bile acid with distinct therapeutic applications.
Ursodeoxycholic acid: Used in the treatment of certain liver diseases and has different pharmacological effects compared to this compound.
特性
分子式 |
C24H33NaO5 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
sodium;(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H34O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1/t13-,14?,16-,17?,18?,22?,23+,24-;/m1./s1 |
InChIキー |
FKJIJBSJQSMPTI-FHVQCLKSSA-M |
異性体SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(C(=O)CC3C2C(=O)CC4[C@@]3(CCC(=O)C4)C)C.[Na+] |
正規SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



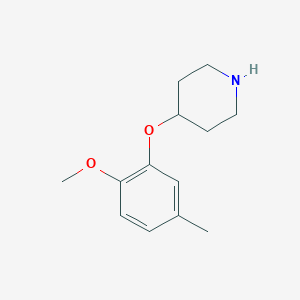
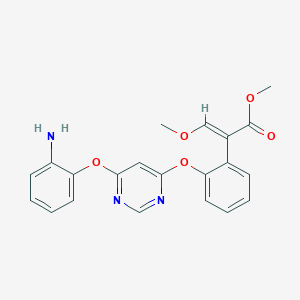
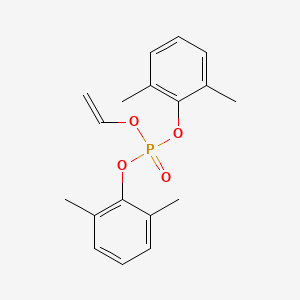
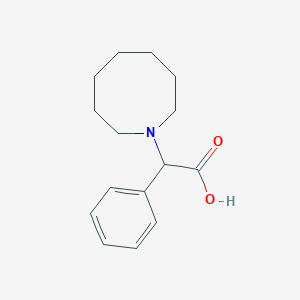

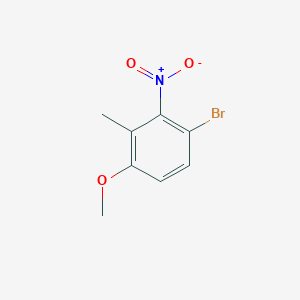
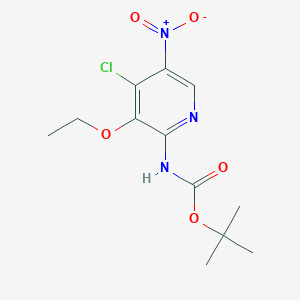
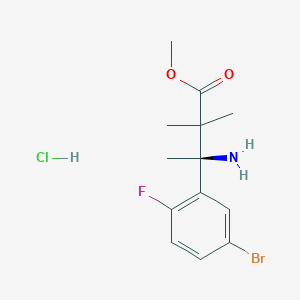

![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)

